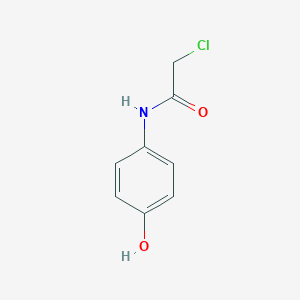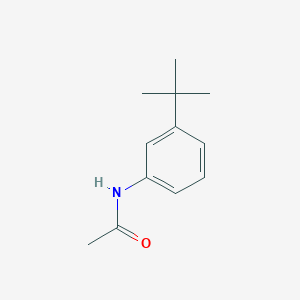
5,6-Diphenyl-1,2,4-triazin-3-amine
概要
説明
5,6-Diphenyl-1,2,4-triazin-3-amine is a chemical compound with the molecular formula C15H12N4 . It has a molecular weight of 248.28 g/mol . The IUPAC name for this compound is 5,6-diphenyl-1,2,4-triazin-3-amine . The compound is also known by other names such as 3-Amino-5,6-diphenyl-1,2,4-triazine and 5,6-Diphenyl-1,2,4-triazin-3-ylamine .
Molecular Structure Analysis
The InChI code for 5,6-Diphenyl-1,2,4-triazin-3-amine is1S/C15H12N4/c16-15-17-13(11-7-3-1-4-8-11)14(18-19-15)12-9-5-2-6-10-12/h1-10H,(H2,16,17,19) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
科学的研究の応用
Synthesis and Chemical Behavior : This compound's synthesis and chemical behavior towards electrophilic and nucleophilic reagents are well-documented. It has unique features and shows significant medicinal, pharmacological, and biological significance (Abdel-Rahman et al., 2015).
Cyclization Reactions : It undergoes cyclization reactions, forming compounds with potential uses in various chemical processes (Gray & Stevens, 1976).
Anti-inflammatory Properties : Derivatives of this compound have shown significant anti-inflammatory activity, indicating potential for development into therapeutic agents (Saxena et al., 1994).
Use in Catalysis : It has been used in the synthesis of chiral ligands for copper-catalyzed reactions, indicating its utility in asymmetric synthesis (Wolińska, 2016).
Reactions with Phosphines and Phosphonates : It reacts with triphenylphosphine and other phosphorus-containing compounds, forming structures with potential applications in material science or catalysis (El-khoshnieh, 1998).
Mechanistic Studies in Organic Chemistry : Its amination reactions have been studied, providing insights into chemical mechanisms and reaction pathways (Simig et al., 2010).
Derivatives as Blood Platelet Aggregation Inhibitors : Certain derivatives of this compound have been synthesized and evaluated as inhibitors of blood platelet aggregation, suggesting potential pharmaceutical applications (Konno et al., 1992).
Corrosion Inhibition : Triazine derivatives, including this compound, have been studied for their effectiveness in inhibiting corrosion of metals, which could have implications in industrial applications (Singh et al., 2018).
Cytotoxic Activity : Its derivatives have been synthesized and tested for cytotoxic activity against various cancer cell lines, demonstrating potential for anticancer drug development (Akbarzadeh et al., 2015).
Coordination Studies with Metals : It has been used to study coordination with copper cations, providing insights into metal-ligand interactions (Machura et al., 2008).
作用機序
Target of Action
5,6-Diphenyl-1,2,4-triazin-3-amine, also known as 3-Amino-5,6-diphenyl-1,2,4-triazine, has been found to exhibit cytotoxic activity against various cancer cell lines . The primary targets of this compound are likely to be the cells of these cancers, particularly HL60 (human promyelocytic leukemia), MOLT-4 (human T lymphoblastic leukemia), and MCF-7 (human breast adenocarcinoma) .
Mode of Action
It has been suggested that the compound interacts with its targets, leading to cytotoxic effects . The structure–activity relationships study revealed that the introduction of hydroxyl and methoxy groups on the 7-phenyl ring can modulate the cytotoxic activity of these compounds .
Biochemical Pathways
The compound’s cytotoxic activity suggests it may interfere with the pathways involved in cell proliferation and survival .
Result of Action
The compound’s cytotoxic activity suggests it may induce cell death in targeted cancer cells . In particular, the acridine orange/ethidium bromide staining assay in MCF-7 cells suggested that the cytotoxic activity of compound 6r occurs via apoptosis .
特性
IUPAC Name |
5,6-diphenyl-1,2,4-triazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4/c16-15-17-13(11-7-3-1-4-8-11)14(18-19-15)12-9-5-2-6-10-12/h1-10H,(H2,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRHOWNFGASHMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196390 | |
| Record name | as-Triazine, 3-amino-3,6-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4511-99-3 | |
| Record name | 5,6-Diphenyl-1,2,4-triazin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4511-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Diphenyl-1,2,4-triazin-3-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004511993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4511-99-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58360 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | as-Triazine, 3-amino-3,6-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-DIPHENYL-1,2,4-TRIAZIN-3-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APY3XH5WU9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary synthetic routes to obtain 3-Amino-5,6-diphenyl-1,2,4-triazine?
A: 3-Amino-5,6-diphenyl-1,2,4-triazine can be synthesized through the reaction of benzil with diaminoguanidine nitrate. This reaction initially yields benzil mono[(aminoamidino)hydrazone] nitrate, which subsequently cyclizes to form the desired triazine derivative .
Q2: How has 3-Amino-5,6-diphenyl-1,2,4-triazine been utilized in the development of novel compounds?
A2: This compound serves as a versatile building block for synthesizing various heterocyclic systems with potential biological activities. For instance, it has been used to prepare:
- Pyrimidines, 1,2,4-triazoles, 1,2,4-triazines, and 1,3-thiazoles: These compounds, bearing the 1,2,4-triazine moiety, were investigated for their antimicrobial properties .
- Barbituric and Thiobarbituric Acid Derivatives: These derivatives, incorporating the 1,2,4-triazine scaffold, displayed herbicidal activity and were also evaluated as potential CDK2 inhibitors for anti-tumor applications .
- Imidazo[2,1-c][1,2,4]triazin-6-amines: These poly-substituted compounds were synthesized and assessed for their cytotoxic activity .
Q3: What structural insights were gained from the characterization of N-{2-[(4S)-4-tert-Butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl}-5,6-diphenyl-1,2,4-triazin-3-amine?
A: X-ray crystallography revealed that the oxazoline ring in this derivative is nearly planar. The phenyl rings attached to the triazine core exhibit dihedral angles of 29.0° and 54.6° relative to the triazine ring. Intramolecular hydrogen bonding (N—H⋯N and C—H⋯N) influences the molecule's conformation. In the crystal lattice, intermolecular C—H⋯O hydrogen bonds link molecules, forming supramolecular chains. Additionally, π–π stacking interactions occur between the oxazoline and triazine rings of neighboring molecules .
Q4: How does the presence of a trifluoracetyl group at the C-5 position of barbituric and thiobarbituric acid derivatives affect their CDK2 inhibitory activity?
A: Studies indicate that incorporating a trifluoracetyl group at the C-5 position of these derivatives generally enhances their ability to inhibit CDK2. Conversely, introducing a pyridine side chain at the same position tends to diminish their inhibitory activity .
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid](/img/structure/B183145.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]cyclohexanamine](/img/structure/B183146.png)


![[Dimethylamino-[(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)oxy]methylidene]-dimethylazanium](/img/structure/B183151.png)


![2-Methylimidazo[1,2-a]pyridin-5-amine](/img/structure/B183155.png)


![2-(4-Methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B183159.png)
![2-(4-Chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B183160.png)
